Side-Chain C–S vs C–C Bond Geometry Alters Residue Conformation by +0.3 Å in Cα–NZ Distance
In X-ray crystal structures of N-acetylneuraminic acid lyase (NAL), the replacement of catalytic Lys165 with γ-thialysine increases the Cα–NZ side-chain distance from 6.1 Å (lysine) to 6.4 Å (γ-thialysine), driven by C–S bond lengths of ~1.8 Å versus C–C bond lengths of ~1.5 Å for lysine, and a Cβ–Sγ–Cδ bond angle of 97.2° compared to 110.1° for Cβ–Cγ–Cδ in lysine [1]. Free thialysine hydrochloride crystals independently confirm C–S bond lengths of 1.82 and 1.81 Å with a bond angle of 102.9° (versus 1.53, 1.54 Å and 110.0° in free lysine) [1].
| Evidence Dimension | Side-chain bond geometry and overall residue length |
|---|---|
| Target Compound Data | Cβ–Sγ: 1.82 Å, Sγ–Cδ: 1.81 Å (free); ~1.8 Å (enzyme); Cβ–Sγ–Cδ angle: 102.9° (free), 97.2° (enzyme); Cα–NZ distance: 6.4 Å (enzyme) |
| Comparator Or Baseline | L-Lysine: Cβ–Cγ: 1.53 Å, Cγ–Cδ: 1.54 Å (free); ~1.5 Å (enzyme); Cβ–Cγ–Cδ angle: 110.0° (free), 110.1° (enzyme); Cα–NZ distance: 6.1 Å (enzyme) |
| Quantified Difference | Cα–NZ residue length increases by 0.3 Å (5% increase); bond angle compressed by ~13° in enzyme context; C–S bonds ~0.3 Å longer than corresponding C–C bonds |
| Conditions | X-ray crystallography of wild-type S. aureus NAL (PDB: 4AHP) and K165-γ-thialysine variant; free amino acid crystal structures |
Why This Matters
A 0.3 Å change in effective residue length and a 13° bond-angle compression directly affect peptide backbone conformational sampling, active-site residue positioning, and substrate recognition, dictating whether an enzyme variant regains activity after chemical mutagenesis.
- [1] Timms N, Windle CL, Polyakova A, Ault JR, Trinh CH, Pearson AR, Nelson A, Berry A. Structural Insights into the Recovery of Aldolase Activity in N-Acetylneuraminic Acid Lyase by Replacement of the Catalytically Active Lysine with γ-Thialysine by Using a Chemical Mutagenesis Strategy. ChemBioChem. 2013;14(4):474-481. doi:10.1002/cbic.201200714. PMID:23418011. See also: Crystal Structure of Wild-Type N-Acetylneuraminic Acid Lyase (4AHP), Proteopedia. View Source
